molecular formula C17H27N3OS B5602383 N-benzyl-N-isopropyl-N'-(2-morpholin-4-ylethyl)thiourea

N-benzyl-N-isopropyl-N'-(2-morpholin-4-ylethyl)thiourea

Cat. No. B5602383
M. Wt: 321.5 g/mol
InChI Key: CGLUEQUBPIFWQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thioureas are an essential class of sulfur-containing organic compounds with widespread applications in organic synthesis, medicinal chemistry, and as ligands in coordination complexes. They exhibit unique chemical reactions and properties due to the presence of the thiocarbonyl group.

Synthesis Analysis

The synthesis of thiourea derivatives often involves the condensation of amines with isothiocyanates. For compounds similar to N-benzyl-N-isopropyl-N'-(2-morpholin-4-ylethyl)thiourea, the process might involve reacting morpholine or a similar amine with a benzoyl isothiocyanate or an equivalent electrophile to introduce the thiourea functionality (Mohamadou et al., 1994).

Molecular Structure Analysis

The molecular structure of thiourea derivatives can be determined using various spectroscopic techniques such as NMR, IR, and X-ray crystallography. The structure is characterized by the presence of the thiourea moiety, which can adopt different configurations based on the substituents attached to the nitrogen atoms (Hassan et al., 2011).

Safety and Hazards

Like all chemicals, thioureas should be handled with care. Some thioureas are known to be toxic, and may pose risks to human health .

Future Directions

The future directions for research on N-benzyl-N-isopropyl-N’-(2-morpholin-4-ylethyl)thiourea would depend on its potential applications. Thioureas have been studied for various uses, including as building blocks in organic synthesis, as ligands in coordination chemistry, and in the preparation of various polymers .

properties

IUPAC Name

1-benzyl-3-(2-morpholin-4-ylethyl)-1-propan-2-ylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3OS/c1-15(2)20(14-16-6-4-3-5-7-16)17(22)18-8-9-19-10-12-21-13-11-19/h3-7,15H,8-14H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGLUEQUBPIFWQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)C(=S)NCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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